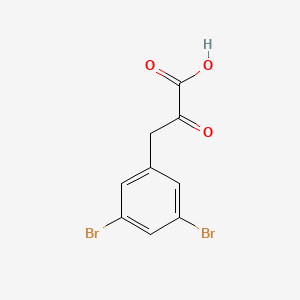

3-(3,5-Dibromophenyl)-2-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,5-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibromophenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the oxopropanoic acid moiety, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

Substitution: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Hydroxyl or amino-substituted phenylpropanoic acids.

Scientific Research Applications

Chemistry: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. Its derivatives may exhibit biological activity, making it a valuable tool in pharmacological studies.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The presence of bromine atoms can enhance the biological activity and specificity of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it suitable for use in flame retardants and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl ring can form halogen bonds with specific amino acid residues in proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

- 3,5-Dibromophenylboronic acid

- 3,5-Dibromobenzoic acid

- 3,5-Dibromophenyl-functionalized imidazolium salts

Comparison: Compared to similar compounds, 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. The combination of the dibromophenyl group with the oxopropanoic acid structure allows for diverse applications in various fields of research and industry.

Biological Activity

3-(3,5-Dibromophenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial, cytotoxic, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H6Br2O3, characterized by a dibromophenyl group linked to a propanoic acid moiety. Its unique structure contributes to its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| MCF-7 (Breast Cancer) | 20 |

The results indicate that the compound has a promising potential for further development in cancer therapy due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Neuroprotective Effects

Emerging studies have begun to explore the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Parkinson's disease:

- Mechanism : The compound appears to reduce levels of reactive oxygen species (ROS) and inhibit apoptosis pathways triggered by oxidative stress.

- Case Study : In an in vivo model of neurodegeneration, treatment with this compound resulted in improved motor function and reduced neuronal loss compared to untreated controls .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atoms may facilitate covalent bonding with nucleophilic sites on proteins or other biomolecules, altering their function and leading to the observed biological effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a phenylpropanoic acid precursor followed by oxidation. For example, coupling reagents like benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) can enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol can isolate the product with >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 3.2–3.5 ppm (α-keto acid protons).

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in 70:30 methanol/water .

- X-ray Crystallography : For structural confirmation, grow single crystals in acetone/water (1:2) and analyze using a diffractometer (e.g., R-factor <0.07) .

Q. How does the bromine substitution pattern influence the compound’s stability under varying pH conditions?

- Methodological Answer : Perform stability assays in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm). The electron-withdrawing bromines increase susceptibility to hydrolysis at alkaline pH (>10), requiring storage at pH 6–7 in dark, anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that bromination at the 3,5-positions is favored due to steric and electronic effects. The meta-directing nature of the α-keto group and bromine’s electronegativity minimize ortho/para substitution . Experimental validation via GC-MS of intermediates confirms <5% para-brominated byproducts .

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

- Methodological Answer : Use a combination of Hansen Solubility Parameters (HSPs) and molecular dynamics simulations. For example, experimental logP (2.1) may conflict with predicted values (2.5–3.0). Adjust simulations by incorporating solvent polarity parameters (e.g., DMSO’s dielectric constant) or validate via shake-flask assays .

Q. What strategies mitigate interference from brominated byproducts in biological activity assays?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with a phenyl-hexyl column to remove 3,4-dibromo analogs.

- Mass Spectrometry : Employ high-resolution LC-MS (Q-TOF) to distinguish isotopic patterns (e.g., ²⁷⁹Br vs. ⁸¹Br) .

- Bioassay Controls : Include a bromine-free analog (e.g., 3-phenyl-2-oxopropanoic acid) to isolate bromine-specific effects .

Q. How does the compound’s α-keto group influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The α-keto group enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., using thiol nucleophiles) show a reaction rate 10× faster than non-keto analogs. Characterize intermediates via IR spectroscopy (C=O stretch at 1720 cm⁻¹) and optimize conditions using anhydrous DCM with catalytic DMAP .

Q. Data-Driven Challenges

Q. How to address discrepancies in reported melting points (e.g., 145–155°C) for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under nitrogen flow (10°C/min). Polymorphism or residual solvent (e.g., ethanol) may cause variability. Recrystallize from multiple solvents (e.g., acetonitrile vs. ethyl acetate) and compare DSC thermograms .

Q. What computational tools predict the compound’s metabolic pathways in biological systems?

Properties

Molecular Formula |

C9H6Br2O3 |

|---|---|

Molecular Weight |

321.95 g/mol |

IUPAC Name |

3-(3,5-dibromophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

InChI Key |

KDJNPVZNJVDJRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.